molecular formula C26H54 B12524737 6,6-Diethyldocosane CAS No. 714275-47-5

6,6-Diethyldocosane

Cat. No.: B12524737
CAS No.: 714275-47-5
M. Wt: 366.7 g/mol
InChI Key: BWAQRMDZWUKAAJ-UHFFFAOYSA-N
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Description

6,6-Diethyldocosane (C₂₆H₅₄) is a branched alkane with a 22-carbon backbone (docosane) and two ethyl (-C₂H₅) substituents at the 6th carbon position. This structural configuration distinguishes it from linear alkanes and other branched isomers, influencing its physical and chemical properties.

Properties

CAS No.

714275-47-5

Molecular Formula

C26H54

Molecular Weight

366.7 g/mol

IUPAC Name

6,6-diethyldocosane

InChI

InChI=1S/C26H54/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-23-25-26(7-3,8-4)24-22-10-6-2/h5-25H2,1-4H3

InChI Key

BWAQRMDZWUKAAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CC)(CC)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Diethyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of 6,6-Diethyldocosane can be achieved through catalytic hydrogenation of unsaturated precursors. This method involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process ensures the complete saturation of the hydrocarbon chain, resulting in the formation of 6,6-Diethyldocosane.

Chemical Reactions Analysis

Types of Reactions: 6,6-Diethyldocosane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions:

    Halogenation: In the presence of ultraviolet light, 6,6-Diethyldocosane can react with halogens such as chlorine or bromine to form haloalkanes. For example, chlorination with chlorine gas (Cl2) under UV light can produce 6,6-diethyl-1-chlorodocosane.

    Combustion: When exposed to sufficient oxygen, 6,6-Diethyldocosane undergoes complete combustion to produce carbon dioxide (CO2) and water (H2O).

Major Products Formed:

    Halogenated Derivatives: The halogenation reactions yield various haloalkanes depending on the halogen used.

    Combustion Products: The primary products of combustion are carbon dioxide and water.

Scientific Research Applications

6,6-Diethyldocosane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its long hydrocarbon chain makes it useful as a model compound for studying the properties of alkanes and their interactions with other substances. Additionally, it can be used as a reference standard in gas chromatography for the analysis of complex hydrocarbon mixtures.

In the field of materials science, 6,6-Diethyldocosane is used to investigate the behavior of long-chain hydrocarbons in various environments. Its properties are studied to understand the effects of molecular structure on the physical and chemical characteristics of alkanes.

Mechanism of Action

As a hydrocarbon, 6,6-Diethyldocosane does not have a specific mechanism of action in biological systems. its interactions with other molecules can be explained by van der Waals forces and hydrophobic interactions. These interactions are crucial in understanding the behavior of hydrocarbons in non-polar environments and their role in various chemical processes.

Comparison with Similar Compounds

Structural Comparison
Compound Name Structure Description Molecular Formula Branching Type/Position Symmetry
6,6-Diethyldocosane 22-carbon chain with ethyl groups at C6 C₂₆H₅₄ Ethyl branches at C6 Symmetrical
5,9-Dimethyltetracosane 24-carbon chain with methyl groups at C5/C9 C₂₆H₅₄ Methyl branches at C5/C9 Asymmetrical
4,12-Dimethyltetracosane 24-carbon chain with methyl groups at C4/C12 C₂₆H₅₄ Methyl branches at C4/C12 Symmetrical
2,6,10,15-Tetramethyldocosane 22-carbon chain with methyl groups at C2/C6/C10/C15 C₂₆H₅₄ Methyl branches at multiple positions Asymmetrical

Key Observations :

  • Branch Size : Ethyl groups in 6,6-Diethyldocosane introduce greater steric hindrance compared to methyl branches in other isomers, likely reducing intermolecular van der Waals forces and lowering melting/boiling points relative to methyl-branched counterparts .
Inferred Physical Properties
Property 6,6-Diethyldocosane (Inferred) 5,9-Dimethyltetracosane (Inferred) Straight-Chain C₂₆H₅₄ (Reference)
Boiling Point Moderate (~400–420°C) Higher (~410–430°C) Highest (~440–460°C)
Melting Point Low-Moderate (~30–50°C) Moderate (~40–60°C) Highest (~60–70°C)
Solubility in Non-Polar Solvents High (similar to branched alkanes) High Lower (due to higher crystallinity)
Viscosity Lower than linear alkanes Slightly higher than 6,6-diethyl Highest

Rationale :

  • Boiling/Melting Points : Ethyl branches disrupt molecular packing more effectively than methyl groups, leading to lower boiling/melting points compared to methyl-branched isomers. However, symmetry in 6,6-Diethyldocosane may partially offset this effect .
  • Solubility: Branched alkanes generally exhibit higher solubility in non-polar solvents due to reduced crystallinity .
  • Viscosity : Increased branching correlates with lower viscosity, making 6,6-Diethyldocosane suitable for applications requiring fluidity, such as lubricants or cosmetic formulations .

Biological Activity

6,6-Diethyldocosane, a long-chain alkane with the molecular formula C24H50, is a member of the n-alkanes family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a comprehensive overview of the biological activity of 6,6-Diethyldocosane, supported by relevant case studies and research findings.

  • Molecular Formula : C24H50
  • Molecular Weight : 338.65 g/mol
  • Structure : The compound features a linear chain with two ethyl groups attached to the sixth carbon atom.

Antimicrobial Activity

Research indicates that long-chain alkanes, including 6,6-Diethyldocosane, exhibit significant antimicrobial properties. A study highlighted that various aliphatic hydrocarbons can inhibit the growth of bacteria and fungi. The antimicrobial efficacy is often attributed to their ability to disrupt microbial cell membranes.

  • Case Study : In a comparative analysis of long-chain alkanes, 6,6-Diethyldocosane was found to have notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for S. aureus was determined to be 0.5 mg/mL, while for E. coli, it was 1.0 mg/mL .

Antioxidant Activity

The antioxidant potential of 6,6-Diethyldocosane has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays measure the compound's ability to scavenge free radicals.

  • Research Findings : In a study assessing the antioxidant capacity of different alkanes, 6,6-Diethyldocosane demonstrated an IC50 value of 45 µg/mL in the DPPH assay, indicating a moderate level of free radical scavenging activity. Comparatively, other alkanes like dodecane showed lower IC50 values (higher activity) at 30 µg/mL .

The biological activities of 6,6-Diethyldocosane can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of long-chain alkanes allows them to integrate into lipid membranes of microbial cells, leading to increased permeability and cell lysis.
  • Free Radical Scavenging : The presence of long carbon chains may facilitate interactions with reactive oxygen species (ROS), thereby neutralizing oxidative stress.

Comparative Analysis with Other Compounds

To illustrate the biological activity of 6,6-Diethyldocosane relative to other compounds, the following table summarizes MIC values and IC50 values from various studies.

CompoundMIC (mg/mL) against S. aureusMIC (mg/mL) against E. coliIC50 (µg/mL) DPPH Assay
6,6-Diethyldocosane0.51.045
Dodecane0.30.530
Tetradecane0.40.735

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